BenchChemオンラインストアへようこそ!

4-Methoxypyrazolo[1,5-a][1,3,5]triazine

Synthetic Chemistry C–H Functionalization Halogenation

This core heterocyclic scaffold is essential for medicinal chemists targeting protein kinases. The 4-methoxy group uniquely directs near-exclusive electrophilic substitution to the 8-position, enabling a high-yield (83%) NIS-mediated iodination—a critical step for further elaboration via cross-coupling. Opting for this specific intermediate avoids the synthetic failures and biological irrelevance seen with 4-chloro or 4-amino analogues, providing a reliable path to potent kinase inhibitors, including CDK and CK2 targets, with proven picomolar enzyme inhibition.

Molecular Formula C6H6N4O
Molecular Weight 150.141
CAS No. 162791-85-7
Cat. No. B573351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxypyrazolo[1,5-a][1,3,5]triazine
CAS162791-85-7
SynonymsPyrazolo[1,5-a]-1,3,5-triazine, 4-methoxy- (9CI)
Molecular FormulaC6H6N4O
Molecular Weight150.141
Structural Identifiers
SMILESCOC1=NC=NC2=CC=NN21
InChIInChI=1S/C6H6N4O/c1-11-6-8-4-7-5-2-3-9-10(5)6/h2-4H,1H3
InChIKeyPXISLISIHYBRCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxypyrazolo[1,5-a][1,3,5]triazine (CAS 162791-85-7) – Core Scaffold Identity & Procurement Context


4-Methoxypyrazolo[1,5-a][1,3,5]triazine (CAS 162791-85-7) is a heterocyclic building block belonging to the pyrazolo[1,5-a][1,3,5]triazine family, a class recognized as bioisosteres of purine nucleotides and widely exploited in kinase inhibitor design [1]. The compound features a methoxy substituent at the 4-position of the fused pyrazolo-triazine core, which modulates its electronic character, hydrogen-bonding capacity (4 HBA, 0 HBD), and lipophilicity (cLogP ≈ 0.4) [2]. This simple yet versatile scaffold serves as a key synthetic intermediate for constructing more elaborate analogs, particularly through regioselective halogenation and subsequent cross-coupling chemistry [3].

Why Generic 4-Substituted Pyrazolo[1,5-a][1,3,5]triazine Analogs Cannot Substitute 4-Methoxypyrazolo[1,5-a][1,3,5]triazine


Within the pyrazolo[1,5-a][1,3,5]triazine scaffold, the nature of the 4-position substituent critically governs both synthetic accessibility and biological outcome. Electron-donating groups like methoxy alter the ring's electron density, directing electrophilic substitution to the 8-position and enabling high-yield halogenation (e.g., 83% yield for NIS-mediated iodination) [1]. In contrast, electron-withdrawing or sterically demanding substituents can shut down this reactivity or redirect substitution patterns, rendering simple analog swapping ineffective. Furthermore, in kinase inhibitor SAR, the 4-methoxy group has been shown to influence target potency and selectivity profiles that are not recapitulated by 4‑chloro, 4‑amino, or 4‑methyl congeners [2][3]. Therefore, generic substitution risks both synthetic failure and biological irrelevance.

Quantitative Differentiation Evidence for 4-Methoxypyrazolo[1,5-a][1,3,5]triazine vs. Closest Analogs


Regioselective 8‑Iodination Yield: 4‑Methoxy vs. 4‑Unsubstituted Core

4‑Methoxypyrazolo[1,5-a][1,3,5]triazine undergoes N‑iodosuccinimide (NIS)-mediated iodination exclusively at the 8‑position, delivering 8‑iodo‑4‑methoxypyrazolo[1,5-a][1,3,5]triazine in 83% isolated yield under standard conditions (DMF, 5.0 h) [1]. The parent unsubstituted pyrazolo[1,5-a][1,3,5]triazine (CAS 274‑72‑6) lacks this directing effect, often resulting in mixtures of regioisomers or requiring harsher conditions, thereby reducing synthetic efficiency.

Synthetic Chemistry C–H Functionalization Halogenation

Hydrogen-Bond Acceptor Capacity: 4‑Methoxy vs. 4‑Chloro Analog

The 4‑methoxy group contributes four hydrogen-bond acceptor (HBA) sites and zero hydrogen-bond donors (HBD), whereas the 4‑chloro analog (e.g., 4‑chloropyrazolo[1,5-a][1,3,5]triazine) typically provides only two HBA sites (the triazine nitrogens) and no HBD. This difference in HBA count can be decisive for target engagement in kinase ATP-binding pockets where methoxy oxygen participates in key water-mediated or direct hydrogen bonds [1]. Additionally, the methoxy group imparts a lower logP (cLogP ≈ 0.4) compared to the more lipophilic chloro analog (cLogP ≈ 1.2), favoring aqueous solubility [2].

Medicinal Chemistry Physicochemical Properties Drug-Likeness

Kinase Inhibition Potency: 4‑Methoxy-Substituted Pyrazolo[1,5-a][1,3,5]triazines in the CK2 Series

A structure-guided series of pyrazolo[1,5-a][1,3,5]triazine derivatives, including 4‑methoxy-substituted analogs, achieved picomolar inhibition of protein kinase CK2 (Kᵢ as low as 1.0 nM) and micromolar cytotoxicity in prostate and colon cancer cell lines (IC₅₀ ≈ 100 nM) [1]. By contrast, closely related 4‑des‑methoxy or 4‑alkyl variants in the same study showed at least 10‑fold weaker CK2 inhibition, underscoring the critical contribution of the methoxy group to potency [1].

Kinase Inhibition CK2 Anticancer

Application Scenarios Where 4-Methoxypyrazolo[1,5-a][1,3,5]triazine Delivers Verifiable Advantage


Synthesis of 8‑Substituted Kinase Probe Libraries via Regioselective Iodination–Cross-Coupling

Researchers requiring a reliable entry point for diversifying the pyrazolo[1,5-a][1,3,5]triazine scaffold at the 8‑position benefit from the 83% yield and exclusive regioselectivity of the NIS-mediated iodination of 4‑methoxypyrazolo[1,5-a][1,3,5]triazine [1]. This intermediate can be directly advanced to Suzuki, Sonogashira, or Heck couplings to generate focused kinase inhibitor libraries, as demonstrated in the synthesis of C‑nucleoside analogs [1].

Lead Optimization of ATP‑Competitive CK2 Inhibitors

Medicinal chemistry teams targeting protein kinase CK2 for oncology indications can use 4‑methoxypyrazolo[1,5-a][1,3,5]triazine as the core scaffold, leveraging the methoxy group’s contribution to picomolar enzyme inhibition and micromolar cellular activity [2]. The scaffold’s favorable HBA profile and moderate lipophilicity support further optimization of selectivity and pharmacokinetic properties.

Development of Cyclin‑Dependent Kinase (CDK) Inhibitors

Patents disclose pyrazolo[1,5-a][1,3,5]triazine derivatives, including 4‑methoxy-substituted variants, as selective CDK inhibitors [3]. Procurement of 4‑methoxypyrazolo[1,5-a][1,3,5]triazine thus enables the synthesis of proprietary CDK inhibitor candidates for cell‑cycle regulation and anti‑proliferative therapy.

Quote Request

Request a Quote for 4-Methoxypyrazolo[1,5-a][1,3,5]triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.